2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core substituted with a benzothiazole group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate, followed by cyclization and methylation steps. The reaction conditions often require the use of acidic or basic catalysts to facilitate the formation of the pyrazolone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with various biological activities.
Medicine: Research has indicated its potential as a therapeutic agent for certain diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Pyrazol-5(4H)-one, 1-phenyl-3-methyl-
- Pyrazol-5(4H)-one, 1-(2-pyridyl)-3-methyl-
- Pyrazol-5(4H)-one, 1-(2-thiazolyl)-3-methyl-
Uniqueness
2-(1,3-Benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the benzothiazole group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-4H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-7-6-10(15)14(13-7)11-12-8-4-2-3-5-9(8)16-11/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHMNVVMEMQSHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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